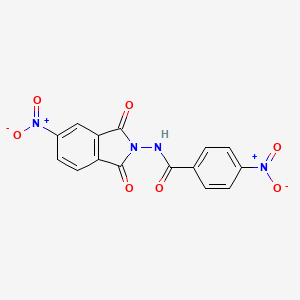![molecular formula C32H23NO3 B4930818 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a non-amphetamine stimulant that has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
Mécanisme D'action
The exact mechanism of action of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is not fully understood, but it is believed to act as a dopamine receptor agonist. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been found to increase dopamine release in the brain, which is thought to be responsible for its stimulant effects. It has also been found to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to increased wakefulness and alertness. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has also been found to enhance memory and learning, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has a number of advantages for use in lab experiments. It is a non-amphetamine stimulant, which means that it does not have the same potential for abuse as other stimulants such as amphetamines. It has also been found to have minimal side effects, making it a safe compound to work with. However, there are also limitations to using 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects may vary depending on the dose and the route of administration, which can make it difficult to compare results across studies.
Orientations Futures
There are a number of future directions for research on 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand its mechanism of action and to determine the optimal dose and route of administration for therapeutic use. Additionally, more research is needed to explore its potential use in enhancing cognitive function and improving memory and learning.
Méthodes De Synthèse
The synthesis of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate involves the reaction of 4-biphenylcarbonyl chloride with 4-aminophenyl 4-biphenylcarboxylate in the presence of a base. The resulting product is then purified through crystallization. This synthesis method has been successfully replicated in various studies, and the purity of the final product has been confirmed through analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have neuroprotective effects, and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has also been studied for its potential use in improving cognitive function, and has been found to enhance memory and learning in animal models.
Propriétés
IUPAC Name |
[4-[(4-phenylbenzoyl)amino]phenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO3/c34-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)33-29-19-21-30(22-20-29)36-32(35)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRQXSXEQKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)
![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)